molecular formula C4H3N2O3S B1207371 Sb(OH)2Pyr CAS No. 80340-30-3

Sb(OH)2Pyr

Cat. No.: B1207371
CAS No.: 80340-30-3
M. Wt: 248.84 g/mol
InChI Key: HZIFVSIYEHMULY-UHFFFAOYSA-K
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Description

Sb(OH)₂Pyr is an antimony-containing coordination compound featuring a pyridine-derived ligand. Antimony (Sb) in its +3 oxidation state coordinates with hydroxyl (-OH) groups and a pyridine-based ligand (Pyr), likely forming a trigonal bipyramidal or octahedral geometry.

Key structural features include:

  • Antimony center: Sb³⁺ acts as a Lewis acid, enabling coordination with electron-rich ligands.
  • Hydroxyl groups: The -OH groups contribute to solubility in polar solvents and participate in hydrogen bonding.
  • Pyridine ligand: The aromatic pyridine moiety provides π-π stacking interactions and modulates electronic properties .

Properties

CAS No.

80340-30-3

Molecular Formula

C4H3N2O3S

Molecular Weight

248.84 g/mol

IUPAC Name

antimony(3+);pyrimidine-2,4-diolate;hydroxide

InChI

InChI=1S/C4H4N2O2.H2O.Sb/c7-3-1-2-5-4(8)6-3;;/h1-2H,(H2,5,6,7,8);1H2;/q;;+3/p-3

InChI Key

HZIFVSIYEHMULY-UHFFFAOYSA-K

SMILES

C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3]

Canonical SMILES

C1=CN=C(N=C1[O-])[O-].[OH-].[Sb+3]

Synonyms

antimonyl-2,4-dihydroxypyrimidine
Sb(OH)2Py

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Sb(OH)₂Pyr with structurally or functionally related compounds, focusing on synthesis, hydrogen bonding, coordination behavior, and applications.

Sb(OH)₃ (Antimony Trihydroxide)

Property Sb(OH)₂Pyr Sb(OH)₃
Structure Pyridine ligand enhances π-π interactions Simple trigonal planar geometry
Solubility Higher in organic solvents Limited solubility in water
Hydrogen Bonding Intramolecular N–H···O bonds possible Intermolecular O–H···O networks
Applications Catalysis, co-crystal formation Flame retardants, ceramics

Sb(OH)₂Pyr’s pyridine ligand distinguishes it from Sb(OH)₃ by enabling stronger intermolecular interactions and solubility in non-aqueous media .

2Pyr vs. 3Pyr/4Pyr Isomers

highlights that 2Pyr isomers (e.g., pyridine amides) exhibit intramolecular N–H···N hydrogen bonding, which sterically hinders co-crystal formation with carboxylic acids. In contrast, 3Pyr/4Pyr analogs lack such bonding and readily form co-crystals. By analogy:

  • Substituting the ligand with 3Pyr/4Pyr isomers could enhance co-crystal versatility .

Dysprosium Pyridine Dicarboxylate Coordination Polymers

describes dysprosium (Dy³⁺) complexes with pyridine dicarboxylic acid ligands. Compared to Sb(OH)₂Pyr:

Property Sb(OH)₂Pyr Dy-Pyridine Dicarboxylate
Metal Center Sb³⁺ (soft acid) Dy³⁺ (hard acid)
Ligand Complexity Monodentate pyridine Polydentate dicarboxylate-pyridine
Function Small-molecule catalysis Luminescence, magnetic materials

Sb(OH)₂Pyr’s simpler ligand structure prioritizes catalytic applications over advanced material properties .

(DHQD)₂PYR Organocatalyst

references (DHQD)₂PYR, a chiral bisquinidine-pyridine catalyst. Unlike Sb(OH)₂Pyr:

  • Mechanism : (DHQD)₂PYR operates via asymmetric allylic C–C bond formation, while Sb(OH)₂Pyr may act as a Lewis acid catalyst.
  • Thermal Stability : Sb(OH)₂Pyr’s antimony center likely offers higher thermal stability than organic catalysts .

Research Findings and Limitations

  • Hydrogen Bonding : Intramolecular interactions in Sb(OH)₂Pyr (if 2Pyr-like) reduce co-crystal formation but enhance stability in solution .
  • Synthesis Challenges: Antimony’s toxicity and pyridine’s volatility require controlled conditions, as noted in analogous syntheses .
  • Data Gaps : Direct studies on Sb(OH)₂Pyr are absent in the provided evidence; comparisons rely on structural analogs.

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